3-Bromo-4-fluorobenzaldoxime
Overview
Description
3-Bromo-4-fluorobenzaldoxime is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzaldoxime typically involves the reaction of 3-Bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate. The reaction is carried out in ethanol at 45°C for one hour. After the reaction is complete, the mixture is cooled to room temperature, filtered, and the product is purified by washing with ethanol and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-fluorobenzonitrile.
Reduction: Formation of 3-Bromo-4-fluoroaniline.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-fluorobenzaldoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: The parent compound without the oxime group.
4-Fluoro-3-phenoxybenzaldehyde: A similar compound with a phenoxy group instead of bromine.
2-Bromo-4-chlorobenzaldehyde: A related compound with chlorine instead of fluorine.
Uniqueness
3-Bromo-4-fluorobenzaldoxime is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUJFUCTMJVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378374 | |
Record name | N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-63-2 | |
Record name | 3-Bromo-4-fluorobenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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